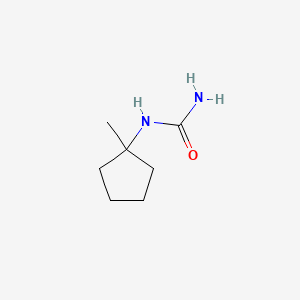
5-(4-Aminophenyl)pent-4-yn-1-ol
Descripción general
Descripción
5-(4-Aminophenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pent-4-yn-1-ol typically involves the reaction of 4-Pentyn-1-ol with an appropriate aminating agent. One common method is the nucleophilic substitution reaction where 4-Pentyn-1-ol is reacted with 4-nitroaniline under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Aminophenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Products such as diketones or carboxylic acids.
Reduction: The primary product is the amine derivative.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(4-Aminophenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the aminophenyl group.
4-Aminophenol: Contains the amine group but lacks the alkyne functionality.
Propargyl alcohol: Contains an alkyne group but lacks the aminophenyl group.
Uniqueness
5-(4-Aminophenyl)pent-4-yn-1-ol is unique due to the presence of both an alkyne and an amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-(4-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1,3,9,12H2 |
Clave InChI |
KLHYXDILZINNLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCCCO)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,4-Dichlorophenyl)ethyl]oxirane](/img/structure/B8637204.png)
![2-Pyridinamine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8637206.png)









